N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S.ClH/c1-14-5-6-15(2)19-18(14)22-21(29-19)25(20(26)17-13-16(3)23-28-17)8-4-7-24-9-11-27-12-10-24;/h5-6,13H,4,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASYKTDUHGZYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula, which includes a benzo[d]thiazole moiety and an isoxazole ring. The presence of a morpholinopropyl group suggests potential interactions with biological targets.
Molecular Formula : C18H24N4O2S
Molecular Weight : 360.47 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
Research indicates that compounds similar to this compound may exert their biological effects through various pathways:
-
Cytotoxicity against Cancer Cells :
- The compound shows selective cytotoxicity towards specific tumor cell lines, potentially through apoptosis induction and DNA damage.
- Studies have demonstrated that related compounds target hypoxic tumor environments, enhancing their anticancer efficacy.
-
Inhibition of Enzymatic Activity :
- Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
-
Case Study on Tumor Selectivity :
A study evaluated the cytotoxic effects of this compound on hypoxic tumor cells. The results indicated a significant increase in apoptotic markers in A549 cells when exposed to the compound under hypoxic conditions, suggesting its potential as a targeted anticancer agent. -
Mechanistic Insights :
Another investigation focused on the compound's ability to induce DNA damage in malignant cells. Using the comet assay, researchers demonstrated that treatment with the compound resulted in increased tail moments, indicative of DNA strand breaks.
Preparation Methods
Preparation of 4,7-Dimethylbenzo[d]thiazol-2-amine
The benzothiazole scaffold is synthesized via cyclization of 2-amino-4,7-dimethylbenzenethiol with a carbonyl source. A modified Hinsberg thiazole synthesis is employed:
- Starting Material : 2-Amino-4,7-dimethylbenzenethiol is prepared by reducing 4,7-dimethyl-2-nitrobenzenethiol using hydrogenation or sodium sulfide.
- Cyclization : Reacting with chloroacetyl chloride in dichloromethane at 0–5°C forms the thiazole ring.
$$
\text{2-Amino-4,7-dimethylbenzenethiol} + \text{ClCH}_2\text{COCl} \rightarrow \text{4,7-Dimethylbenzo[d]thiazol-2-amine} + \text{HCl}
$$
Yield: 82–88% after recrystallization from ethanol.
Functionalization with Morpholinopropylamine
Synthesis of 3-Morpholinopropylamine
3-Morpholinopropylamine is prepared via nucleophilic substitution:
- Alkylation : Morpholine reacts with 1-bromo-3-chloropropane in acetonitrile under reflux (12 h), yielding 3-chloropropylmorpholine .
- Amination : Treatment with aqueous ammonia (25%) at 60°C for 24 h produces the amine.
$$
\text{Morpholine} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{3-Chloropropylmorpholine} \xrightarrow{\text{NH}3} \text{3-Morpholinopropylamine}
$$
Purity: >95% (confirmed by $$^1$$H-NMR).
Coupling to the Isoxazole Carboxamide
The 3-methylisoxazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl$$_2$$), followed by reaction with 3-morpholinopropylamine:
- Activation :
$$
\text{3-Methylisoxazole-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{3-Methylisoxazole-5-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$ - Amide Formation :
$$
\text{3-Methylisoxazole-5-carbonyl chloride} + \text{3-Morpholinopropylamine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide}
$$
Yield: 76–81% after column chromatography (silica gel, ethyl acetate/hexane).
Final Assembly and Salt Formation
Coupling Benzothiazole and Isoxazole Moieties
The benzothiazol-2-amine is alkylated with the preformed isoxazole-morpholinopropyl carboxamide using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent:
$$
\text{4,7-Dimethylbenzo[d]thiazol-2-amine} + \text{3-Methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide} \xrightarrow{\text{DCC, DMAP}} \text{N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide}
$$
Conditions : Dichloromethane, room temperature, 24 h.
Yield : 68% after purification.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethanol:
$$
\text{Free base} + \text{HCl (g)} \rightarrow \text{N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride}
$$
Crystallization : Ethanol/diethyl ether (1:3) yields white crystals (mp: 214–216°C).
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H-NMR (400 MHz, DMSO-$$d6$$) : δ 7.82 (s, 1H, isoxazole-H), 7.45 (d, J = 8.2 Hz, 1H, benzothiazole-H), 7.12 (d, J = 8.2 Hz, 1H, benzothiazole-H), 3.62–3.58 (m, 4H, morpholine-OCH$$2$$), 2.92 (t, J = 6.8 Hz, 2H, NCH$$2$$), 2.51 (s, 3H, CH$$3$$), 2.43 (s, 3H, CH$$_3$$).
- LC-MS (ESI+) : m/z 457.2 [M+H]$$^+$$.
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzothiazole synthesis | 85 | 98 |
| Isoxazole coupling | 78 | 97 |
| Final alkylation | 68 | 95 |
| Salt formation | 92 | 99 |
Q & A
Q. What are the standard synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the benzo[d]thiazole core via condensation of 4,7-dimethyl-2-aminothiophenol with a carbonyl source (e.g., trifluoroacetic acid and hexamethylenetetramine under reflux) .
- Step 2: Introduction of the isoxazole-5-carboxamide moiety through coupling reactions (e.g., using carbodiimide-based reagents like EDC/HCl) .
- Step 3: Quaternization with hydrochloric acid to yield the hydrochloride salt.
Purification often employs flash chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) .
Q. How is the molecular structure of this compound confirmed experimentally?
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at C4/C7 of benzothiazole and C3 of isoxazole) .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., dihedral angles between benzothiazole and isoxazole rings) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
Initial screening often includes:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) to assess antiproliferative activity .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
- Solubility and stability tests in PBS or simulated physiological conditions (HPLC monitoring) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance coupling efficiency .
- Catalyst Screening: Palladium-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups .
- Continuous Flow Reactors: Improve reproducibility and reduce side reactions (e.g., for nitrobenzamide intermediate synthesis) .
- DoE (Design of Experiments): Statistical optimization of temperature, stoichiometry, and reaction time .
Q. How to resolve discrepancies in analytical data (e.g., NMR splitting patterns vs. computational predictions)?
- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms proton-proton correlations .
- DFT Calculations: Compare computed ¹³C chemical shifts (Gaussian or ORCA software) with experimental data .
- Dynamic NMR Studies: Assess rotational barriers in morpholinopropyl groups causing signal broadening .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Substituent Variation: Modify methyl/methoxy groups on benzothiazole or morpholine rings to probe steric/electronic effects .
- Bioisosteric Replacement: Replace isoxazole with thiazole or oxadiazole to evaluate heterocycle impact .
- In silico Docking: Prioritize analogs using AutoDock or Schrödinger to predict target binding (e.g., kinase ATP pockets) .
Q. How can computational methods predict binding affinity with biological targets?
- Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability (e.g., 100-ns simulations in GROMACS) .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with benzothiazole NH) .
Q. How to address contradictory bioactivity data across different experimental models?
- Dose-Response Reassessment: Verify IC₅₀ consistency across multiple assays (e.g., MTT vs. ATP-based luminescence) .
- Membrane Permeability Testing: Use Caco-2 cell monolayers to rule out bioavailability issues .
- Metabolite Profiling: LC-MS/MS to detect instability or off-target metabolism in cell lysates .
Q. What methods assess solubility and stability under varying pH and temperature conditions?
- HPLC-UV Stability Studies: Monitor degradation at 25°C/60°C in buffers (pH 1.2–7.4) .
- Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions .
- Powder X-ray Diffraction (PXRD): Track crystalline vs. amorphous phase changes affecting solubility .
Q. How to troubleshoot purification challenges (e.g., co-eluting impurities)?
- Mixed-Mode Chromatography: Combine ion-exchange and reversed-phase mechanisms (e.g., ACE C18-AR column) .
- Chiral Separation: Use amylose-based columns for enantiomeric byproducts .
- Recrystallization Optimization: Screen solvent pairs (e.g., EtOAc/hexane) to enhance crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
